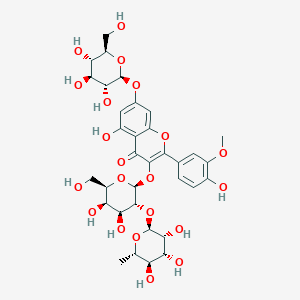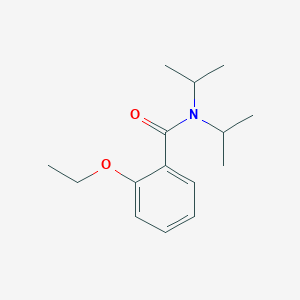
2-ethoxy-N,N-di(propan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N,N-di(propan-2-yl)benzamide, also known as ethylphenidate, is a psychoactive drug that belongs to the class of phenethylamines. It is a synthetic compound that has been widely used in scientific research due to its unique properties. Ethylphenidate has been known to have a similar chemical structure to methylphenidate, which is a common drug used to treat attention deficit hyperactivity disorder (ADHD). The purpose of
Mechanism Of Action
Ethylphenidate acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the concentration of these neurotransmitters in the brain. This increase in neurotransmitter concentration leads to the stimulation of the central nervous system, which results in increased alertness, focus, and attention. The mechanism of action of 2-ethoxy-N,N-di(propan-2-yl)benzamidete is similar to that of m2-ethoxy-N,N-di(propan-2-yl)benzamidete, which is why it has been widely used in scientific research as a substitute for m2-ethoxy-N,N-di(propan-2-yl)benzamidete.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-ethoxy-N,N-di(propan-2-yl)benzamidete are similar to those of m2-ethoxy-N,N-di(propan-2-yl)benzamidete. It has been found to increase the concentration of dopamine and norepinephrine in the brain, which leads to increased alertness, focus, and attention. It has also been found to increase heart rate, blood pressure, and body temperature. Ethylphenidate has been shown to have a short half-life, which means that its effects are short-lived and wear off quickly.
Advantages And Limitations For Lab Experiments
The advantages of using 2-ethoxy-N,N-di(propan-2-yl)benzamidete in lab experiments include its similarity to m2-ethoxy-N,N-di(propan-2-yl)benzamidete, which makes it a suitable substitute for m2-ethoxy-N,N-di(propan-2-yl)benzamidete. It is also easy to synthesize and has a short half-life, which makes it easy to administer and study. The limitations of using 2-ethoxy-N,N-di(propan-2-yl)benzamidete in lab experiments include its potential for abuse and its short half-life, which means that its effects are short-lived and may not be suitable for long-term studies.
Future Directions
There are several future directions for the study of 2-ethoxy-N,N-di(propan-2-yl)benzamidete. One direction is to study its potential as a treatment for ADHD and other cognitive disorders. Another direction is to study its potential for abuse and addiction. Further research is needed to determine the long-term effects of 2-ethoxy-N,N-di(propan-2-yl)benzamidete and its potential for abuse. Additionally, the effects of different doses and administration routes need to be studied to determine the optimal dosing strategy for 2-ethoxy-N,N-di(propan-2-yl)benzamidete.
Synthesis Methods
The synthesis of 2-ethoxy-N,N-di(propan-2-yl)benzamidete involves the reaction of ethyl 2-bromoacetate with 2-amino-2-phenylbutane in the presence of a palladium catalyst. The reaction results in the formation of 2-ethoxy-N,N-di(propan-2-yl)benzamidete and hydrobromic acid as a byproduct. The synthesis method has been widely used in scientific research due to its simplicity and efficiency.
Scientific Research Applications
Ethylphenidate has been used in scientific research to study its effects on the central nervous system. It has been found to have similar effects to m2-ethoxy-N,N-di(propan-2-yl)benzamidete, which is a commonly used drug for the treatment of ADHD. Ethylphenidate has been used to study the effects of dopamine and norepinephrine reuptake inhibition in the brain. It has also been used to study the effects of different doses and administration routes on behavior and cognition.
properties
CAS RN |
138324-58-0 |
|---|---|
Product Name |
2-ethoxy-N,N-di(propan-2-yl)benzamide |
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
2-ethoxy-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C15H23NO2/c1-6-18-14-10-8-7-9-13(14)15(17)16(11(2)3)12(4)5/h7-12H,6H2,1-5H3 |
InChI Key |
SLKBFIAWEAQCAN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)N(C(C)C)C(C)C |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride](/img/structure/B135083.png)
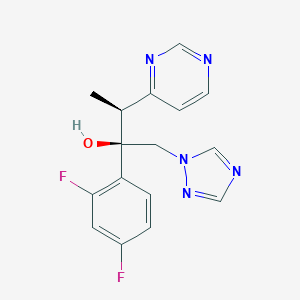
![11-Methylbenz[a]anthracene](/img/structure/B135086.png)
![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile](/img/structure/B135091.png)
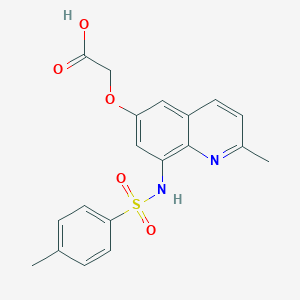
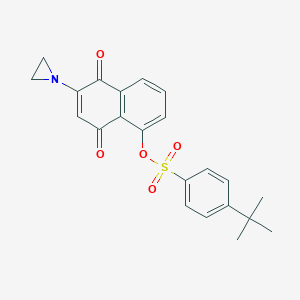
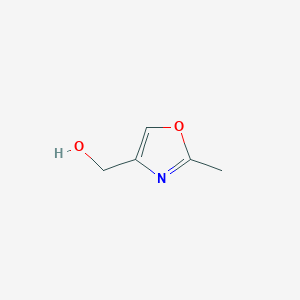
![[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate](/img/structure/B135096.png)
![2,3-Dimethylbenzo[a]anthracene](/img/structure/B135107.png)
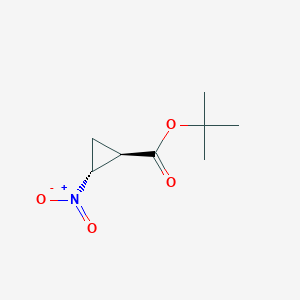
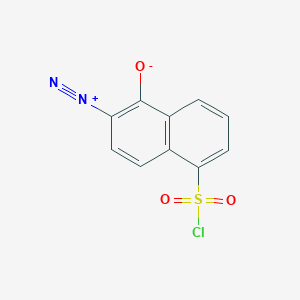
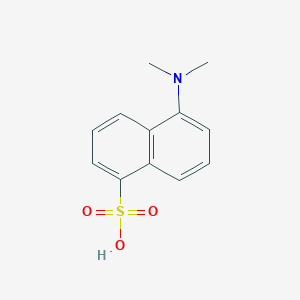
![5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol](/img/structure/B135121.png)
